Product packaging for scleritodermin A(Cat. No.:)

scleritodermin A

Cat. No.: B1264687
M. Wt: 952 g/mol
InChI Key: MJCWFUMOVWRXTI-OEYAGHNCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Scleritodermin A is a potent marine natural product first isolated from the lithistid sponge Scleritoderma nodosum . This compound has garnered significant interest in medicinal chemistry for its role as a key structural inspiration for the development of novel Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors . PTP1B is a critical intracellular enzyme that acts as a negative regulator of both insulin and leptin signaling pathways . As such, it is a well-validated therapeutic target for the treatment of type 2 diabetes and obesity . Research into this compound has focused on its unique structural motifs, particularly the ACT (2-(1-amino-2-p-hydroxyphenylethane)-4-(4-carboxy-2,4-dimethyl-2Z,4E-propadiene)-thiazole) fragment, which serves as a privileged scaffold for inhibitor design . Structural modification of this fragment has led to the development of novel, synthetically accessible compounds with improved inhibitory activity and cellular efficacy, such as the 2-ethyl-5-phenylthiazole-4-carboxamide (PTA) derivatives . These inhibitors work by blocking the active site of PTP1B, thereby enhancing the phosphorylation and signaling of insulin and leptin receptors . This makes this compound and its analogs invaluable tools for investigating metabolic disorders and signal transduction. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H54N7NaO13S2 B1264687 scleritodermin A

Properties

Molecular Formula

C42H54N7NaO13S2

Molecular Weight

952 g/mol

IUPAC Name

sodium;N-[(2R)-1-[(2S)-2-[[(2S,6S,9S,15S,19Z,21E)-6-[(2R)-butan-2-yl]-2-[(4-hydroxyphenyl)methyl]-19,21-dimethyl-4,5,8,14,18-pentaoxo-17-oxa-25-thia-3,7,13,26-tetrazatricyclo[21.2.1.09,13]hexacosa-1(26),19,21,23-tetraen-15-yl]carbamoyl]pyrrolidin-1-yl]-3-methoxy-1-oxopropan-2-yl]sulfamate

InChI

InChI=1S/C42H55N7O13S2.Na/c1-6-24(3)34-35(51)38(54)44-29(19-26-11-13-28(50)14-12-26)39-43-27(22-63-39)18-23(2)17-25(4)42(57)62-21-30(40(55)48-15-8-10-33(48)37(53)46-34)45-36(52)32-9-7-16-49(32)41(56)31(20-61-5)47-64(58,59)60;/h11-14,17-18,22,24,29-34,47,50H,6-10,15-16,19-21H2,1-5H3,(H,44,54)(H,45,52)(H,46,53)(H,58,59,60);/q;+1/p-1/b23-18+,25-17-;/t24-,29+,30+,31-,32+,33+,34+;/m1./s1

InChI Key

MJCWFUMOVWRXTI-OEYAGHNCSA-M

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)C(=O)N[C@H](C2=NC(=CS2)/C=C(/C=C(\C(=O)OC[C@@H](C(=O)N3CCC[C@H]3C(=O)N1)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](COC)NS(=O)(=O)[O-])/C)\C)CC5=CC=C(C=C5)O.[Na+]

Canonical SMILES

CCC(C)C1C(=O)C(=O)NC(C2=NC(=CS2)C=C(C=C(C(=O)OCC(C(=O)N3CCCC3C(=O)N1)NC(=O)C4CCCN4C(=O)C(COC)NS(=O)(=O)[O-])C)C)CC5=CC=C(C=C5)O.[Na+]

Synonyms

scleritodermin A

Origin of Product

United States

Isolation and Natural Occurrence of Scleritodermin a

Biological Source Identification: The Lithistid Sponge Scleritoderma nodosum

The exclusive natural source of scleritodermin A identified to date is the marine sponge Scleritoderma nodosum. frontiersin.orgnih.gov This organism belongs to the order Lithistida, a group of sponges recognized for producing a diverse array of complex natural products. mdpi.comnih.gov The isolation of this compound from this particular sponge highlights the rich chemical diversity within the phylum Porifera and the potential for discovering novel compounds from these marine organisms. mdpi.commdpi-res.com

Geographical Origin and Collection Parameters of Producing Organisms

Specimens of Scleritoderma nodosum that have yielded this compound were collected from distinct marine environments in the Indo-Pacific region. Specific collection sites include the waters off the northwest side of Olango Island in Cebu, Philippines, and Milne Bay in Papua New Guinea. mdpi.comresearchgate.net While the geographical locations are well-documented, specific collection parameters such as the depth, exact habitat, and time of collection are not extensively detailed in the primary literature.

Table 1: Source and Location of this compound

Parameter Description Source(s)
Biological Source Marine Sponge frontiersin.orgnih.gov
Phylum Porifera mdpi.com
Order Lithistida mdpi.comnih.gov
Species Scleritoderma nodosum encyclopedia.pubfrontiersin.orgresearchgate.net
Geographical Origin Olango Island, Cebu, Philippines mdpi.comresearchgate.net

Isolation Methodologies Employed for this compound

The isolation of this compound from the sponge Scleritoderma nodosum involves a multi-step process of extraction and purification. nih.govresearchgate.net The general workflow begins with the collection and extraction of the sponge biomass to obtain a crude extract containing a mixture of various metabolites.

The extraction process typically utilizes organic solvents to separate the compounds of interest from the biological matrix. mdpi-res.com Following extraction, the crude material undergoes a series of chromatographic purification steps. nih.gov Techniques such as flash chromatography are employed for initial fractionation of the extract. mdpi-res.com Subsequent purification of the fractions containing the target compound is often achieved using high-performance liquid chromatography (HPLC), a method that separates components with high resolution to yield the pure peptide. nih.govmdpi-res.com The detection and identification of the compound during the purification process can be facilitated by techniques like HPLC-UV-MS. mdpi.com

Table 2: General Methodology for this compound Isolation

Step Technique Purpose Source(s)
1. Extraction Solvent Extraction (e.g., with Ethyl Acetate) To create a crude extract of metabolites from the sponge biomass. mdpi-res.com
2. Fractionation Flash Chromatography To separate the crude extract into simpler fractions. mdpi-res.com
3. Purification Preparative High-Performance Liquid Chromatography (HPLC) To isolate pure this compound from the active fraction. nih.govmdpi-res.com

| 4. Detection | High-Performance Liquid Chromatography-Ultraviolet-Mass Spectrometry (HPLC-UV-MS) | To detect and identify the target compound during purification. | mdpi.com |

Table 3: Compound Names Mentioned

Compound Name

Chemical Structure and Elucidation of Scleritodermin a

Primary Structure Determination of Scleritodermin A

Analysis of this compound identified both common proteinogenic amino acids and unusual, non-proteinogenic residues. researchgate.net The structure incorporates two units of L-proline and one unit of L-serine. acs.orgresearchgate.net In addition to these, a particularly unusual amino acid, keto-allo-isoleucine, was identified. acs.orgfigshare.com The presence of the keto-allo-isoleucine (keto-Ile) was substantiated by chemical degradation methods, as it was not observable following standard acid hydrolysis. acs.org The identification of these specific residues was foundational to assembling the complete structure of the macrocycle. nih.gov

Constituent Amino AcidAbbreviationConfigurationKey Finding Source
ProlineProL-configuration (two units) acs.orgresearchgate.net
SerineSerL-configuration acs.orgresearchgate.net
Keto-allo-isoleucineketo-allo-Ileallo-configuration acs.orgfigshare.comescholarship.org

Beyond its core amino acid constituents, this compound is distinguished by several unique structural moieties that contribute to its novel chemical architecture. acs.org These include a complex thiazole (B1198619) group, a modified serine unit, a reactive ketoamide function, and a sulfated side chain. researchgate.netmdpi.com

A key feature of this compound is a novel conjugated thiazole moiety. acs.org This component was named ACT, an abbreviation for 2-(1-amino-2-p-hydroxyphenylethane)-4-(4-carboxy-2,4-dimethyl-2Z,4E-propadiene)-thiazole. nih.govmdpi.commdpi.com The presence of a conjugated system was indicated by a broad UV maximum at 305 nm. acs.org Its specific structure was elucidated through detailed GHMBC correlations and by comparing its NMR chemical shifts to those of known thiazole-containing peptides. acs.org For instance, a proton singlet with a correlation to a carbon signal at δ 119.0 is characteristic of a thiazole ring. acs.org The 2Z,4E configuration of the double bonds within the ACT moiety was determined from NOESY spectral data. acs.org

The structure also incorporates an O-methyl-N-sulfoserine unit, a highly modified and unusual amino acid derivative. acs.orgfigshare.comresearchgate.net Some research identifies its stereochemistry as O-methyl-N-sulfo-D-serine. researchgate.netmdpi.com This moiety is a significant element of the molecule's unique side chain.

This compound contains an alpha-ketoamide group as part of its macrocyclic structure. researchgate.netmdpi.com This functional group is situated at the keto-allo-isoleucine residue and forms a critical linkage within the peptide backbone. nih.govescholarship.org The α-ketoamide function is a known pharmacophore in other natural products, often serving as a key element for reversible covalent enzyme inhibition. nih.govethz.ch The synthesis of this particular linkage has been a highlight of synthetic studies focused on this compound and its analogues. nih.govresearchgate.net

Unique MoietyKey CharacteristicsSource
Conjugated Thiazole (ACT)Full name: 2-(1-amino-2-p-hydroxyphenylethane)-4-(4-carboxy-2,4-dimethyl-2Z,4E-propadiene)-thiazole. Contains a conjugated diene system. acs.orgmdpi.commdpi.com
O-methyl-N-sulfoserineA highly modified amino acid derivative, noted in some sources as having D-configuration. acs.orgresearchgate.netmdpi.com
Alpha-ketoamideA reactive functional group forming a key linkage within the macrocycle at the keto-allo-isoleucine residue. researchgate.netnih.govmdpi.com
N-sulfated Side ChainAssociated with the O-methyl-N-sulfoserine unit, adding a sulfate (B86663) group to the molecule. researchgate.netmdpi.com

Characterization of Unique Structural Moieties

Alpha-ketoamide Group

Stereochemical Assignment and Subsequent Revisions

The initial determination of this compound's structure was a significant achievement, but as is common with complex natural products, the initial proposal was later revised. This revision was a direct result of the powerful interplay between synthetic chemistry and spectroscopic analysis.

The structure of this compound was first reported as a novel cyclic peptide incorporating L-proline, L-serine, and the unusual amino acids keto-allo-isoleucine and O-methyl-N-sulfo-D-serine. nih.govmdpi.com A key feature of the proposed structure was a novel conjugated thiazole moiety, identified as 2-(1-amino-2-p-hydroxyphenylethane)-4-(4-carboxy-2,4-dimethyl-2Z,4E-propadiene)-thiazole (ACT). researchgate.netmdpi.comnih.gov

However, the first total synthesis of the originally proposed structure of this compound in 2008 revealed inconsistencies. mdpi.comnih.gov The ¹H and ¹³C NMR spectra of the synthesized compound did not match the data reported for the natural product. mdpi.comsemanticscholar.org Concurrently, two isomers of the proposed structure were also synthesized. mdpi.com Comparison of the spectroscopic data of these isomers with that of the natural isolate led to a crucial revision of the structure. mdpi.comresearchgate.net It was found that the spectra of one of the synthesized isomers were identical to those of the natural this compound, thus establishing its correct structure. mdpi.comsemanticscholar.org

The structural revision of this compound centered on the stereochemistry of key components, including the complex thiazole-containing side chain and the keto-allo-isoleucine residue. The initial structural proposal had defined the configurations of the amino acid components and the geometry of the propadiene unit within the ACT moiety. nih.govnih.gov

The total synthesis efforts were instrumental in clarifying the exact configuration. mdpi.comnih.gov The synthesis of different stereoisomers allowed for a direct comparison of their properties with the natural product. This comparative analysis was essential in unambiguously assigning the correct stereochemistry, which had been challenging to determine solely through spectroscopic methods due to the molecule's complexity and the potential for ambiguous NOE correlations in cyclic structures. nih.gov The presence of the α-ketoamide function within the keto-allo-isoleucine residue was another critical feature confirmed through synthesis and spectroscopic analysis. nih.govresearchgate.net

Evolution from Original Structural Proposal to Revised Structure

Advanced Spectroscopic Analysis in Structure Elucidation

The determination of this compound's complex structure relied heavily on a suite of advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR spectroscopy was the cornerstone of the structural elucidation of this compound, providing detailed insights into the connectivity and stereochemistry of the molecule.

One-dimensional ¹H and ¹³C NMR spectra provided the initial framework for the structure. acs.org The chemical shifts and coupling constants of the protons gave crucial information about the local chemical environment of each atom. For instance, the ¹H NMR spectrum revealed the presence of amino acid side chains corresponding to tyrosine, isoleucine, serine, and two proline units. acs.org The ¹³C NMR spectrum complemented this by identifying the carbon skeleton, including the characteristic signals for carbonyl groups, aromatic rings, and the various aliphatic carbons of the amino acid residues. acs.org Atypical chemical shifts were instrumental in suggesting that the isoleucine and tyrosine residues were modified. acs.org A broad UV absorption maximum at 305 nm, along with unusual NMR chemical shifts, pointed towards the presence of a conjugated system, which was later identified as the novel ACT thiazole moiety. acs.org

Table 1: Selected NMR Data for this compound

Atom ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm)
Keto-allo-Isoleucine
C-8 (C=O) 194.5
ACT Moiety
C-1 124.2 6.50 (s)
C-2 153.6
C-3 117.5 7.03 (m)
C-4 167.4
C-5 52.5 5.50 (m)
C-6 7.67 (m)
C-7 170.2
C-9 58.8 5.20 (m)
C-10 41.4 3.29 (m)
C-11 129.3
C-12 130.8 7.03 (m)
C-13 115.3 6.88 (d)
C-14 158.4
C-15 70.4 5.03 (m)
C-16 137.5
C-17 128.9 7.42 (m)
C-18 127.8 7.42 (m)
C-19 128.3 7.42 (m)
C-20 136.4
C-21 17.8 2.20 (s)
C-22 137.9 6.31 (s)
C-23 129.6
C-24 22.0 2.06 (s)

Data derived from synthetic fragment analysis. nih.gov

Two-dimensional NMR experiments were indispensable for assembling the complete structure of this compound. Techniques such as Gradient Heteronuclear Multiple Quantum Coherence (GHMQC) and Gradient Heteronuclear Multiple Bond Correlation (GHMBC) were used to establish the connectivity between protons and carbons. acs.org

GHMQC (now more commonly referred to as HSQC) experiments correlated directly bonded proton and carbon atoms, allowing for the assignment of protons to their respective carbons in the molecular skeleton.

GHMBC experiments were crucial for identifying long-range (2- and 3-bond) correlations between protons and carbons. acs.org This technique was particularly important in piecing together the various amino acid fragments and in defining the structure of the complex ACT side chain. For example, GHMBC correlations between the carbonyl carbon C-8 and protons H-7, H-9, and H-10 were key in linking the keto-allo-isoleucine residue to the ACT moiety. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy) provided through-space correlations between protons that are close to each other, which was vital for determining the stereochemistry and the three-dimensional conformation of the molecule. nih.gov For instance, NOE correlations were used to confirm the configuration of the double bonds within the ACT side chain. nih.gov However, for cyclic peptides, NOE data can sometimes be ambiguous, which is why the final structural confirmation through total synthesis was so critical. nih.gov

1H and 13C NMR Data Interpretation

High-Resolution Mass Spectrometry (HRMS) and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) played a pivotal role in establishing the elemental composition of this compound. This technique provides highly accurate mass measurements, allowing for the determination of a molecule's molecular formula. For the analysis of complex natural products like this compound, instruments such as a quadrupole time-of-flight (Q-Tof) mass spectrometer are often employed, providing the necessary resolution and mass accuracy. rsc.org

In the case of this compound, HRMS analysis would have furnished a precise mass-to-charge ratio (m/z) for the molecular ion. This experimental value, when compared against theoretical masses of potential chemical formulas, would have confirmed the elemental makeup of the molecule.

Fragment analysis, typically performed using tandem mass spectrometry (MS/MS), is crucial for piecing together the structural components of a peptide. In an MS/MS experiment, the intact molecular ion of this compound is selected and then subjected to fragmentation, a process often induced by collision with an inert gas (Collision-Induced Dissociation or CID). This process breaks the peptide at its amide bonds, generating a series of characteristic fragment ions. nationalmaglab.org

The resulting fragments provide sequence information. For instance, cleavage at the peptide bonds can produce b-ions (containing the N-terminus) and y-ions (containing the C-terminus). nationalmaglab.org By analyzing the mass differences between consecutive ions in a series, the identity of the amino acid residues can be deduced. The fragmentation pattern of this compound would be particularly complex due to its cyclic nature and the presence of modified and unusual amino acid residues, requiring careful interpretation of the MS/MS spectrum.

Below is a hypothetical data table illustrating the kind of data that would be generated from an HRMS and MS/MS analysis of a peptide fragment of this compound.

Observed m/z Calculated m/z Mass Error (ppm) Proposed Formula Ion Type Inferred Residue/Fragment
850.3567850.3572-0.6C₃₇H₄₇N₈O₁₂S₂⁻[M-H]⁻Full Peptide
753.3241753.3245-0.5C₃₃H₄₂N₇O₁₀S₂⁻y-ionM - Proline
666.2920666.2924-0.6C₂₈H₃₇N₆O₉S₂⁻y-ionM - Pro-Ser
539.2341539.2346-0.9C₂₂H₃₂N₅O₇S₂⁻y-ionM - Pro-Ser-Ile

Note: The data in this table is illustrative and intended to represent the type of results obtained from HRMS/MS analysis.

Peptide Sequencing Strategies

The determination of the amino acid sequence of this compound would have necessitated a multi-faceted peptide sequencing strategy, heavily reliant on mass spectrometry. Given its cyclic structure and the presence of non-standard amino acids, a combination of techniques would likely have been employed.

The general approach to peptide sequencing by mass spectrometry involves the systematic analysis of fragment ions to reconstruct the original amino acid chain. researchgate.net For a complex molecule like this compound, this process would begin with the linearization of the cyclic peptide, if possible, through chemical or enzymatic means, followed by fragmentation analysis.

The strategy would involve:

Tandem Mass Spectrometry (MS/MS): As mentioned, techniques like Collision-Induced Dissociation (CID) are used to fragment the peptide. The resulting spectrum of fragment ions is then analyzed. The mass differences between the peaks in the y-ion series, for example, correspond to the mass of a specific amino acid residue, allowing for the sequence to be read from the C-terminus inwards. Similarly, the b-ion series allows for sequencing from the N-terminus. nationalmaglab.org

Analysis of Unusual Residues: The non-standard amino acids in this compound, such as keto-allo-isoleucine and O-methyl-N-sulfo-D-serine, would present unique fragmentation patterns. The mass of these residues would be determined from the mass difference between adjacent fragment ions. Their specific structures would be further confirmed by detailed analysis of their own fragmentation patterns and by comparison with NMR data.

Overlapping Fragments: To confirm the sequence and to piece together the full cyclic structure, the peptide might be partially hydrolyzed using different methods to generate a set of overlapping linear peptide fragments. Each of these fragments would then be sequenced using MS/MS. By finding the overlapping sequences between these smaller peptides, the full sequence of the parent molecule can be reconstructed.

The table below outlines the amino acid components of this compound and their corresponding masses, which are essential for interpreting the mass spectrometry data during sequencing.

Component Abbreviation Residue Mass (Da)
L-ProlinePro97.12
L-SerineSer87.08
Keto-allo-isoleucineKeto-allo-Ile129.16
O-methyl-N-sulfo-D-serineMe-N-sulfo-Ser201.17
ACT FragmentACTVaries

Note: The mass of the ACT (2-(1-amino-2-p-hydroxyphenylethane)-4-(4-carboxy-2,4-dimethyl-2Z,4E-propadiene)-thiazole) fragment would be determined independently and used to confirm its position in the sequence.

Conclusion

Scleritodermin A stands out as a compelling example of the therapeutic potential held within marine natural products. Its unique cyclic peptide structure, coupled with its potent cytotoxic activity and specific mechanism of action, makes it a significant lead compound in the field of anticancer drug discovery. The ongoing research into its synthesis and the exploration of its structure-activity relationships continue to open new avenues for the development of novel therapeutic agents, not only for cancer but also for other diseases such as diabetes. The story of this compound underscores the importance of continued exploration of the marine environment for the discovery of new medicines that can address unmet medical needs.

Biological Activities and Molecular Mechanisms of Action of Scleritodermin a

Antiproliferative and Cytotoxic Activities

Scleritodermin A demonstrates marked antiproliferative and cytotoxic effects across a range of human tumor cell lines. nih.govresearchgate.netmdpi.com Its ability to inhibit cancer cell growth is a cornerstone of its therapeutic potential.

In Vitro Cytotoxicity Spectrum Against Human Tumor Cell Lines

Research has established that this compound possesses significant in vitro cytotoxicity against various human tumor cells. nih.govscribd.commdpi.com The compound's effectiveness has been quantified through IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

This compound exhibits potent cytotoxicity against breast carcinoma cell lines. Specifically, it has been shown to be highly effective against the SKBR3 human breast cancer cell line, with a reported IC50 value of 0.670 µM. nih.govnih.gov It is also potent against the A2780 ovarian carcinoma cell line, with an IC50 value of 0.940 µM. nih.govnih.gov

The cytotoxic activity of this compound extends to other types of cancer cells. It is effective against the HCT116 human colon carcinoma cell line, with a reported IC50 value of 1.9 µM. nih.govnih.gov The compound has also been noted for its cytotoxicity against HeLa cervical cancer cells, although specific IC50 values are not as consistently reported in the primary literature. researchgate.netnih.gov

Cell LineCancer TypeIC50 (µM)
SKBR3 Breast Carcinoma0.670 nih.govnih.gov
A2780 Ovarian Carcinoma0.940 nih.govnih.gov
HCT116 Colon Carcinoma1.9 nih.govnih.gov
HCT116/VM46 Vinblastine-Resistant Colon Cancer5.6 nih.gov
Efficacy Against Breast Carcinoma Cell Lines (e.g., SKBR3, A2780)

Cell Cycle Perturbation: Induction of G2/M Phase Arrest

A key mechanism through which this compound exerts its antiproliferative effects is the disruption of the cell cycle. nih.govnih.gov Studies have shown that treatment of cancer cells with this compound leads to a block in the G2/M phase of the cell cycle. nih.govnih.gov This phase is critical for cell division (mitosis), and its arrest prevents cancer cells from proliferating. The induction of G2/M arrest is a characteristic feature of compounds that target the microtubule network. nih.gov

Programmed Cell Death Induction: Apoptosis Mechanisms

In addition to halting cell cycle progression, this compound is a potent inducer of programmed cell death, or apoptosis. nih.govscribd.com Preliminary studies have indicated that at concentrations near its cytotoxic IC50, this compound can significantly increase the rate of apoptosis in cancer cells. scribd.com Apoptosis is a controlled process of cell self-destruction that is essential for normal tissue development and for eliminating damaged or cancerous cells. The ability to trigger this process is a highly desirable trait for an anticancer agent.

Intracellular Molecular Targets and Mechanisms

The biological activities of this compound are a direct consequence of its interaction with specific molecular targets within the cell. The primary and most well-documented molecular mechanism of action for this compound is the inhibition of tubulin polymerization. nih.govscribd.commdpi.com Tubulin is the protein subunit that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, this compound disrupts the formation and function of microtubules. nih.govsruk.co.uk This disruption of the microtubule network is what leads to the observed G2/M cell cycle arrest and subsequent induction of apoptosis. nih.govnih.gov This mechanism of action is shared by a number of clinically important natural product anticancer drugs. nih.gov

Inhibition of Tubulin Polymerization

A primary mechanism through which this compound exerts its biological effects is the inhibition of tubulin polymerization. researchgate.netfrontiersin.orgresearchgate.net Tubulin is a globular protein that polymerizes to form microtubules, essential components of the cytoskeleton. Research has demonstrated that this compound potently inhibits the assembly of tubulin dimers into microtubules. nih.govmdpi.come-century.us This activity is a key contributor to its significant in vitro cytotoxicity against a variety of human tumor cell lines, including colon, ovarian, and breast carcinoma cells. nih.govfrontiersin.org The inhibition of tubulin polymerization leads to cell cycle arrest, specifically in the G2/M phase, as the formation of the mitotic spindle is prevented. researchgate.net

Table 1: In Vitro Cytotoxicity of this compound Against Human Tumor Cell Lines
Cell LineCancer TypeIC₅₀ (µM)Reference
HCT116Colon Carcinoma< 2 frontiersin.org
A2780Ovarian Carcinoma< 2 frontiersin.org
SKBR3Breast Carcinoma< 2 frontiersin.org

Disruption of Microtubule Dynamics and Function

The direct consequence of inhibiting tubulin polymerization is the profound disruption of microtubule dynamics and function. researchgate.net Microtubules are not static structures; they undergo constant cycles of polymerization and depolymerization, a property known as dynamic instability. nih.gov This dynamic nature is critical for numerous cellular processes, most notably the segregation of chromosomes during mitosis via the mitotic spindle. researchgate.net By suppressing these dynamics, this compound effectively halts cell division at the mitotic checkpoint, which can ultimately trigger apoptosis, or programmed cell death. researchgate.net This mechanism of action is shared by a number of clinically important anticancer drugs derived from natural sources. researchgate.net

Characterization of Tubulin Binding Sites (Comparison with Microtubule-Targeting Agents)

The interaction of this compound with tubulin has been a subject of comparative studies to understand its specific binding characteristics. Evidence suggests that this compound possesses a unique binding site on the tubulin protein. umh.esmdpi.com This site is distinct from the binding site of the well-known Vinca alkaloids, another class of microtubule-targeting agents. umh.esmdpi.com

Other marine-derived peptides also exhibit unique interactions with tubulin. For instance, diazonamide A binds to a site different from both Vinca alkaloids and dolastatin 10. nih.govmdpi.com In contrast, hemiasterlin, another marine tripeptide, binds directly to the Vinca-peptide site. nih.govmdpi.com The bicyclic peptide vitilevuamide (B1256764) also inhibits tubulin polymerization by interacting with a unique site, separate from those used by colchicine, Vinca alkaloids, and dolastatin 10. umh.esmdpi.com These distinctions highlight the diverse ways in which marine natural products can target the microtubule network.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by this compound Derivatives

While this compound is primarily recognized for its anti-tubulin activity, scientific exploration has revealed other potential therapeutic applications for its structural derivatives. Researchers have synthesized and evaluated analogs based on a key fragment of this compound that contains its novel conjugated thiazole (B1198619) moiety, known as ACT. researchgate.net These synthetic derivatives were identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in the insulin (B600854) and leptin signaling pathways. researchgate.netnih.gov

PTP1B inhibition is considered a promising strategy for treating type 2 diabetes and obesity. nih.govfrontiersin.org Inspired by the ACT scaffold, a series of 2-ethyl-5-phenylthiazole-4-carboxamide (PTA) derivatives were developed, demonstrating PTP1B inhibitory activity with IC₅₀ values in the low micromolar range. researchgate.netnih.gov Structure-activity relationship (SAR) studies have helped to elucidate the molecular basis for this inhibition. nih.gov One such derivative, designated 18g, was shown to effectively inhibit PTP1B within cells, leading to increased phosphorylation of the insulin receptor (IRβ) and Akt, and a subsequent increase in glucose uptake. nih.gov

Table 2: PTP1B Inhibitory Activity of this compound-Inspired Derivatives
Compound SeriesScaffold OriginTargetActivity RangeReference
ACT-derived compoundsThis compound fragmentPTP1BLow micromolar IC₅₀ researchgate.net
PTA derivatives (e.g., 18g)This compound ACT scaffoldPTP1BEffective intracellular inhibition nih.gov

Anthelmintic Activity

In addition to its cytotoxic and enzyme-inhibiting properties, this compound and its analogs have demonstrated anthelmintic activity. researchgate.net The thiazole-containing structures within these molecules are believed to play a significant role in this biological effect. researchgate.net

Efficacy Against Parasitic Nematodes (e.g., Nippostrongylus brasiliensis)

The anthelmintic potential of this compound analogs has been specifically evaluated against the parasitic nematode Nippostrongylus brasiliensis. researchgate.net This nematode serves as a standard model in a primary screening test for identifying compounds with broad-spectrum or specific anti-trichostrongyle activity. researchgate.net The in vitro assay utilizes both the fourth-stage larvae (L4) and adult stages of the parasite. researchgate.netscielo.org.mx Studies on open and simplified analogs of this compound have confirmed their efficacy, with one open analog reporting an LC₅₀ value of 9.6 μM against N. brasiliensis. researchgate.net

Structure Activity Relationship Sar Studies of Scleritodermin a and Its Analogs

Correlating Specific Structural Features with Biological Activities

The structure of scleritodermin A is a composite of L-proline, L-serine, keto-allo-isoleucine, and two particularly novel components: an O-methyl-N-sulfoserine unit and a unique conjugated thiazole (B1198619) moiety, termed ACT (2-(1-amino-2-p-hydroxyphenylethane)-4-(4-carboxy-2,4-dimethyl-2Z,4E-propadiene)-thiazole). researchgate.netnih.gov Its biological activity, which includes the inhibition of tubulin polymerization, is derived from this complex assembly. researchgate.netmdpi.com SAR studies have aimed to dissect the molecule to attribute specific functions to these individual components.

The novel conjugated thiazole moiety, ACT, is a defining feature of this compound. nih.govmdpi.com This component has been identified as a crucial element for the molecule's biological effects. The thiazole ring, a heterocycle found in numerous marine natural products with significant bioactivity, is integral to the cytotoxic and anthelmintic properties of this compound. researchgate.netresearchgate.net

Further investigation into the ACT fragment has revealed its potential beyond the context of the parent molecule. Inspired by this natural scaffold, researchers have synthesized and identified a series of compounds based on the ACT structure as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target for type 2 diabetes and obesity treatments. rsc.orgnih.gov This discovery underscores the intrinsic pharmacological potential of the conjugated thiazole moiety, establishing it as a valuable pharmacophore for developing new classes of therapeutic inhibitors. rsc.org

The alpha-ketoamide group within the keto-allo-isoleucine residue is a critical functional group for the cytotoxicity of this compound. mdpi.comnih.gov This electrophilic moiety is a recurring feature in other biologically active natural products and is often implicated in covalent interactions with biological targets. researchgate.net It has been suggested that the α-ketoamide function in molecules like the cyclotheonamides is involved in the deactivation of proteases. nih.gov In SAR studies of this compound analogs, the presence of the α,β-ketoamide function has been shown to improve cytotoxic activity against HCT-15 human colon cancer cells. researchgate.netnih.govmdpi.com This highlights the role of the alpha-ketoamide group as a key "warhead" for the molecule's cytotoxic effect.

Impact of the N-sulfated Side Chain on Biological Profile

SAR Analysis of Synthetic Analogs and Key Fragments

The total synthesis of this compound and its key fragments has enabled a more detailed exploration of its SAR. researchgate.netnih.gov By creating and testing synthetic analogs, researchers have been able to modulate the molecule's structure to pinpoint the determinants of its biological activity and to develop simplified versions with retained or enhanced potency.

To better understand the structural requirements for bioactivity, open and simplified analogs of this compound have been synthesized and evaluated. nih.govmdpi.com These studies have provided valuable insights into both the cytotoxic and anthelmintic properties of the parent compound. researchgate.net

A key finding from these studies was that the macrocyclic structure is not an absolute requirement for activity. Open analogs, where the macrocycle is cleaved, were synthesized using a convergent strategy and demonstrated significant biological effects. researchgate.netnih.gov For instance, an open analog of the originally proposed structure of this compound (prior to its structural revision) exhibited the highest anthelmintic activity against the L4 larvae of Nippostrongylus brasiliensis. researchgate.netnih.gov

The cytotoxic activity was also retained in certain simplified fragments. The presence of the α,β-ketoamide function was confirmed to enhance cytotoxicity in these simplified structures, reinforcing its importance. researchgate.netnih.gov

Table 1: Biological Activity of Selected this compound Analogs

Compound/Analog Description Biological Activity Finding
This compound Natural cyclic peptide Cytotoxic (IC₅₀ < 2 µM against human tumor cells) researchgate.net Potent inhibitor of tubulin polymerization. researchgate.net
Open Analog of 27 ¹ Acyclic (open) analog Anthelmintic (LC₅₀ = 9.6 µM) nih.govmdpi.com The macrocyclic core is not essential for anthelmintic activity. nih.gov

| Analogs with α,β-ketoamide | Simplified fragments | Improved cytotoxic activity on HCT-15 cells nih.govmdpi.com | The α,β-ketoamide group is a key contributor to cytotoxicity. nih.gov |

¹Refers to an analog of the originally proposed structure, designated as compound 27 in the cited literature.

The discovery that the ACT fragment of this compound can serve as a scaffold for PTP1B inhibitors has opened a new avenue of research. rsc.orgnih.gov A series of compounds derived from this scaffold were synthesized to explore the SAR for PTP1B inhibition, aiming to improve both potency and specificity. rsc.org

These studies involved systematic structural variations at different sites of the ACT core. researchgate.net Modifications were made to the substituents on the thiazole ring and the associated side chains to optimize interactions with the PTP1B active site. nih.gov This led to the development of 2-ethyl-5-phenylthiazole-4-carboxamide (PTA) derivatives, a novel class of PTP1B inhibitors. nih.gov Docking studies and SAR analysis revealed the molecular basis for their inhibitory action. nih.gov Notably, certain synthetic analogs exhibited more potent PTP1B inhibitory activity and improved specificity compared to the initial hit compound derived from the natural product fragment. rsc.org For example, the PTA derivative 18g was found to effectively inhibit intracellular PTP1B, leading to the activation of the insulin (B600854) signaling pathway, as demonstrated by increased phosphorylation of the insulin receptor (IRβ) and Akt, and an enhanced rate of glucose uptake in cells. nih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
2-ethyl-5-phenylthiazole-4-carboxamide (PTA)

Modulation of Biological Activity by Open and Simplified Analogs

Comparative Biological Evaluation: Natural Product Versus Synthetic Variants

The marine-derived cyclic peptide this compound, originally isolated from the lithistid sponge Scleritoderma nodosum, has garnered significant attention for its notable biological activities. acs.orgmdpi.com Subsequent synthetic efforts have not only aimed to confirm its structure but have also produced a range of analogs, allowing for a comparative evaluation of their biological profiles against the parent natural product. mdpi.comresearchgate.net These studies provide crucial insights into the structure-activity relationships (SAR) of the this compound scaffold.

The natural product, this compound, demonstrates potent cytotoxic activity across a panel of human cancer cell lines. frontiersin.orgencyclopedia.pub Its mechanism of action is attributed to the inhibition of tubulin polymerization, which leads to cell cycle arrest in the G2/M phase. encyclopedia.pubsemanticscholar.org The significant in vitro cytotoxicity of natural this compound has been documented against several cancer cell lines, with IC₅₀ values in the low micromolar range. mdpi.comencyclopedia.pubnih.gov

Table 1: Cytotoxicity of Natural this compound The table below summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound against various human tumor cell lines.

Cell LineCancer TypeIC₅₀ (µM)Citations
SKBR3Breast Cancer0.67 encyclopedia.pubnih.govnih.gov
A2780Ovarian Cancer0.94 mdpi.comencyclopedia.pubnih.gov
HCT116Colon Cancer1.9 mdpi.comencyclopedia.pubnih.gov
HCT116/VM46Vinblastine-Resistant Colon Cancer5.6 encyclopedia.pubnih.gov

In contrast to the potent cytotoxicity of the natural macrocycle, structure-activity relationship studies on synthetic variants have revealed divergent biological activities. Research into simplified, open-chain analogs of this compound has been particularly informative. These synthetic efforts have led to the evaluation of key fragments and acyclic versions of the molecule for both cytotoxic and anthelmintic properties. mdpi.comresearchgate.netresearchgate.net

A key finding from these comparative evaluations is the importance of specific structural motifs for different biological effects. For instance, the presence of the α,β-ketoamide functional group in synthetic analogs was found to enhance cytotoxic activity against HCT-15 cells, suggesting this moiety is a critical pharmacophore for the anticancer effects. mdpi.comresearchgate.net

Conversely, other biological activities have emerged from synthetic modifications. The evaluation of an open-chain analog of a key fragment of this compound (specifically, an open analog of fragment 27) demonstrated noteworthy anthelmintic activity. mdpi.comresearchgate.netsemanticscholar.org This highlights how simplification of the natural product's complex macrocyclic structure can lead to compounds with distinct and potentially valuable biological profiles. researchgate.net

Table 2: Anthelmintic Activity of a Synthetic this compound Analog This table shows the lethal concentration (LC₅₀) of a simplified, open-chain analog against the L4 larvae of Nippostrongylus brasiliensis.

CompoundDescriptionActivity TypeLC₅₀ (µM)Citations
Open analog of fragment 27Acyclic synthetic variantAnthelmintic9.6 mdpi.comresearchgate.netsemanticscholar.org

The comparative biological data between this compound and its synthetic variants underscores a common theme in natural product chemistry: the complex, cyclic architecture of the natural molecule is highly optimized for potent cytotoxicity, particularly through mechanisms like tubulin inhibition. However, synthetic simplification and fragmentation can unveil other pharmacological properties, such as the anthelmintic activity observed in acyclic analogs. mdpi.comresearchgate.net

Advanced Methodologies in Scleritodermin a Research

In Vitro Cell-Based Assay Systems

Cell-based assays are fundamental in determining the cytotoxic and cytostatic effects of scleritodermin A. bioagilytix.comfraunhofer.depharmaron.com These systems utilize living cells to model the complex interactions that occur within a biological environment, providing crucial data on the compound's potential as a therapeutic agent.

Comprehensive Cell Viability and Growth Inhibition Assays

The initial assessment of this compound's biological activity involves comprehensive cell viability and growth inhibition assays. These assays are designed to quantify the concentration-dependent effects of the compound on the survival and proliferation of cancer cells. A standard method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. eppendorf.com

Research has demonstrated that this compound exhibits significant cytotoxic activity against a panel of human cancer cell lines. nih.govencyclopedia.pub The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines. For instance, this compound displayed potent cytotoxicity against the human colon carcinoma cell line (HCT116) and its vinblastine-resistant counterpart (HCT116/VM46), as well as human breast cancer cell lines (A2780 and SKBR3). nih.govencyclopedia.pub

Cell LineCell TypeIC50 (µM)
HCT116Human Colon Carcinoma1.9
HCT116/VM46Vinblastine-Resistant Human Colon Carcinoma5.6
A2780Human Breast Cancer0.94
SKBR3Human Breast Cancer0.67

Flow Cytometric Analysis of Cell Cycle Progression

To understand the mechanism behind its growth-inhibitory effects, flow cytometry is employed to analyze the cell cycle progression of cancer cells treated with this compound. thermofisher.comresearchgate.netbangslabs.commiltenyibiotec.com This technique measures the DNA content of individual cells within a population, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). springernature.com

Studies have revealed that this compound induces cell cycle arrest at the G2/M phase in cancer cells. nih.govresearchgate.netencyclopedia.pub This blockage prevents the cells from entering mitosis, thereby inhibiting cell division and proliferation. The accumulation of cells in the G2/M phase is a characteristic effect of agents that interfere with microtubule dynamics. mdpi.com

Apoptosis Detection Assays (e.g., TUNEL Assay)

Prolonged arrest at the G2/M checkpoint often leads to the induction of apoptosis, or programmed cell death. mdpi.com One of the hallmark features of late-stage apoptosis is the fragmentation of DNA by endonucleases. nih.govnih.gov The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a widely used method to detect this DNA fragmentation in situ. nih.govnih.govthermofisher.combiotium.comptglab.com The assay uses the enzyme terminal deoxynucleotidyl transferase (TdT) to add labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA, allowing for the identification of apoptotic cells. nih.govnih.gov While the mechanism of action of this compound, involving tubulin disruption and G2/M arrest, strongly suggests the induction of apoptosis, specific studies employing the TUNEL assay to confirm this in this compound-treated cells are not extensively documented in the reviewed literature.

Biochemical and Molecular Characterization Assays

To pinpoint the direct molecular targets of this compound, various biochemical and molecular assays are utilized. These cell-free assays provide detailed information about the compound's interaction with specific proteins and its effect on their function.

Tubulin Polymerization/Depolymerization Assays

Given the observed G2/M phase cell cycle arrest, a primary hypothesis was that this compound interacts with the microtubule network. Microtubules, which are dynamic polymers of tubulin, are essential for mitotic spindle formation and cell division. mdpi.com Tubulin polymerization assays are conducted to directly measure the effect of a compound on the assembly of tubulin dimers into microtubules. mdpi.comresearchgate.netbiorxiv.org These assays often monitor the change in light scattering or fluorescence of a reporter molecule as polymerization occurs. biorxiv.org

Research has confirmed that this compound is a potent inhibitor of tubulin polymerization. nih.govresearchgate.netnih.govencyclopedia.pubmdpi.commdpi.com By preventing the formation of microtubules, this compound disrupts the mitotic spindle, leading to the observed G2/M arrest and subsequent cytotoxicity in cancer cells. researchgate.netmdpi.com This mechanism of action is shared by a number of clinically successful anticancer drugs. researchgate.net

Specific Enzyme Inhibition Assays (e.g., PTP1B Assays)

In addition to its effects on tubulin, this compound has been identified as a novel inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). researchgate.netresearchgate.net PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it a therapeutic target for diabetes and obesity. researchgate.netnih.gov

PTP1B inhibition assays are performed to quantify the inhibitory activity of this compound against this enzyme. nih.govfrontiersin.org These assays typically use a synthetic substrate, such as p-nitrophenyl phosphate (B84403) (pNPP), which, when dephosphorylated by PTP1B, produces a colored or fluorescent product that can be measured. nih.govfrontiersin.org The ability of this compound to reduce the formation of this product indicates its inhibitory effect on PTP1B activity. researchgate.netresearchgate.net Structure-activity relationship (SAR) analysis and docking studies have further explored the molecular basis for this inhibition. researchgate.netresearchgate.net

Target Engagement and Binding Studies

The primary biological target of this compound has been identified as tubulin, a crucial protein involved in the formation of microtubules. nih.govmdpi.com Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, motility, and intracellular transport. mdpi.com By interfering with tubulin dynamics, this compound effectively disrupts these vital functions, leading to cell cycle arrest and apoptosis. nih.govnih.gov

Research has demonstrated that this compound inhibits the polymerization of tubulin. mdpi.comacs.org Specifically, it was found to inhibit GTP-induced tubulin polymerization by 50% at a concentration of 10 µM. nih.gov This inhibition of microtubule formation leads to a G2/M phase block in the cell cycle, a hallmark of tubulin-targeting agents. nih.govnih.gov The cytotoxic effects of this compound have been quantified against a panel of human cancer cell lines, as detailed in the table below.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM)
HCT-116 Colon Carcinoma 1.9
HCT-116/VM46 Multidrug-Resistant Colon Cancer 5.6
A2780 Ovarian Carcinoma 0.940
SKBR3 Breast Carcinoma 0.670

Data sourced from nih.govnih.gov

These binding studies, which directly measure the interaction of this compound with its target, are fundamental to understanding its mechanism of action. The ability to quantify the concentration at which it exerts its inhibitory effect provides a benchmark for its potency and a basis for further structural and computational analyses.

Chemoinformatic and Computational Approaches

In recent years, chemoinformatic and computational methods have become indispensable tools in drug discovery and development, offering insights that are often difficult to obtain through experimental techniques alone. While comprehensive computational studies specifically on this compound are still emerging, the application of these methodologies to similar marine-derived cyclic peptides that target tubulin provides a clear roadmap for future research. nih.gov The synthesis of key fragments and open analogs of this compound has been reported, a critical step that enables the generation of data necessary for robust computational modeling. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a QSAR study to be performed, a dataset of structurally related compounds with corresponding biological activity data is required. The synthesis of analogs of this compound is a key step in this direction. researchgate.net

While a specific QSAR model for this compound has not yet been published, the principles of this approach are highly relevant. A QSAR study on this compound and its derivatives would involve:

Data Set Generation: Synthesizing a library of this compound analogs with modifications to its various structural components, such as the cyclic peptide core, the N-sulfated side chain, or the conjugated thiazole (B1198619) moiety.

Biological Testing: Evaluating the tubulin polymerization inhibitory activity (e.g., IC₅₀ values) for each analog.

Descriptor Calculation: Using specialized software to calculate a wide range of molecular descriptors for each analog, which quantify various physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors).

Model Development: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to develop a mathematical equation that relates the descriptors to the observed biological activity.

Model Validation: Rigorously testing the predictive power of the developed model using internal and external validation techniques.

A validated QSAR model for this compound would be invaluable for predicting the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective tubulin inhibitors.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand (like this compound) and its protein target (tubulin) at an atomic level. mdpi.commdpi.com

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a protein. For this compound, docking studies would involve placing the 3D structure of the compound into the known binding sites on tubulin. This would help to:

Identify the specific amino acid residues in tubulin that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with this compound.

Predict the binding energy of the complex, providing a theoretical measure of binding affinity.

Compare the binding mode of this compound with other known tubulin inhibitors.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-protein complex over time. mdpi.com An MD simulation of the this compound-tubulin complex would allow researchers to:

Analyze the flexibility of both the ligand and the protein upon binding.

Calculate the binding free energy, offering a more accurate estimation of binding affinity by considering entropic contributions.

While specific docking and MD simulation studies for the entire this compound molecule are not yet available in published literature, an in silico analysis of its 4-(7-hydroxy-5,7-dimethyl-2,4-propadiene)-thiazole (ACT) fragment has been mentioned in the context of inspiring the discovery of new inhibitors for other enzymes. Furthermore, numerous studies have successfully applied these techniques to other cyclic peptides that target tubulin, demonstrating the feasibility and utility of this approach. mdpi.comresearchgate.net These studies have been instrumental in understanding the conformational changes in tubulin upon peptide binding and the stability of the resulting complexes. nih.gov

The application of these advanced computational methodologies to this compound holds great promise for accelerating research into its therapeutic potential. By providing a detailed understanding of its interaction with tubulin, these approaches will facilitate the rational design of novel, more effective anticancer agents based on the unique scaffold of this fascinating marine natural product.

Future Perspectives and Research Directions for Scleritodermin a

Further Elucidation of Undefined or Complex Mechanisms of Action for Related Compounds

The mechanism of tubulin polymerization inhibition positions scleritodermin A among a class of potent antimitotic agents. researchgate.net However, the broader family of marine-derived peptides exhibits a wide array of complex and, in some cases, poorly understood mechanisms of action. Subsequent research has led to the discovery of new cyclopeptides related to this compound, but their antitumor activity has been comparatively weak, and their mechanisms remain unclear. researchgate.netmdpi.com This highlights a critical area for future investigation.

Elucidating these undefined mechanisms is paramount. For instance, other marine peptides operate through diverse pathways:

Didemnin (B1252692) B inhibits protein and DNA synthesis by binding to the eukaryotic elongation factor 1A (eEF1A). mdpi.commdpi.com

Aplidine (Plitidepsin) , a derivative of didemnin B, affects multiple pathways, including inducing oxidative stress, cell cycle arrest, and inhibiting protein synthesis. mdpi.com

Largazole and Psammaplin A function as potent histone deacetylase (HDAC) inhibitors, which alters gene expression and induces cell cycle arrest and apoptosis. mdpi.com

Apratoxins can down-regulate the receptors and growth factor ligands that cancer cells depend on for growth. mdpi.com

Understanding the nuanced mechanisms of these related compounds can provide invaluable insights. It could reveal novel biological targets and pathways that may also be modulated by this compound or its analogs, beyond simple tubulin interaction. Future research should focus on employing advanced techniques like chemical proteomics, genetic screening, and multi-omics approaches to map the full interaction profile of these complex peptides and clarify their modes of action. nih.gov

Table 1: Mechanisms of Action of this compound and Related Marine Peptides

Compound Primary Mechanism of Action
This compound Inhibition of tubulin polymerization, causing G2/M cell cycle arrest. researchgate.netmdpi.com
Didemnin B Inhibition of protein and DNA synthesis via binding to eEF1A. mdpi.commdpi.com
Aplidine (Plitidepsin) Induces oxidative stress, cell cycle arrest, inhibits protein synthesis. mdpi.com
Largazole Class I histone deacetylase (HDAC) inhibition. mdpi.com
Psammaplin A Histone deacetylase (HDAC) inhibition. mdpi.com

| Apratoxin A | Down-regulation of growth factor receptors and ligands. mdpi.com |

Strategies for Discovery and Development of Novel Anticancer Peptides with Enhanced Specificity and Reduced Toxicity

While peptides offer inherent advantages like high target specificity and lower toxicity compared to traditional chemotherapy, challenges such as proteolytic instability and potential off-target effects remain. nih.govplos.org The development of novel anticancer peptides (ACPs) with improved therapeutic profiles is a key research frontier.

Strategies to enhance specificity and reduce toxicity include:

Chemical Modifications : Introducing D-form amino acids can significantly increase resistance to enzymatic degradation and prolong plasma half-life, as exemplified by the development of octreotide (B344500) from somatostatin. nih.gov Cyclization is another effective technique to increase peptide stability, receptor binding affinity, and the ability to penetrate tumors. nih.govmdpi.com

Targeted Delivery : Peptides can be conjugated with chemotherapy agents or radionuclides to specifically deliver a cytotoxic payload to cancer cells, minimizing systemic exposure. nih.gov

Charge and Amphipathicity Modulation : Cancer cell membranes often carry a higher negative charge than normal cells. plos.orgfrontiersin.org Designing cationic peptides, for instance by adding positively charged amino acid residues, can enhance electrostatic attraction to cancer cells, thereby increasing selectivity. plos.org

Inhibition of Angiogenesis : Some peptides are designed to inhibit vascular endothelial growth factor (VEGF) signaling, which is crucial for the formation of new blood vessels that tumors need to grow. nih.gov

Computational and AI-Driven Discovery : Modern computational methods, including machine learning and deep learning, are increasingly used to screen vast virtual libraries and predict the activity and toxicity of novel peptide sequences, accelerating the discovery of promising candidates before expensive and time-consuming laboratory synthesis and testing. nih.gov

By employing these strategies, researchers can rationally design new ACPs, potentially using the this compound structure as a starting point, to create next-generation therapeutics with a wider therapeutic window.

Table 2: Strategies to Enhance Specificity and Reduce Toxicity of Anticancer Peptides

Strategy Description Benefit
Cyclization Creating a cyclic peptide backbone. Increases stability, receptor affinity, and tumor penetration. nih.govmdpi.com
D-Amino Acid Substitution Replacing standard L-amino acids with their D-isomers. Enhances resistance to proteases, increasing in vivo half-life. nih.gov
Charge Modulation Incorporating positively charged amino acids. Increases selective binding to negatively charged cancer cell membranes. plos.orgfrontiersin.org
Conjugation Linking the peptide to a cytotoxic drug or radionuclide. Enables targeted delivery of a therapeutic agent directly to the tumor. nih.gov

| Computational Design | Using AI and machine learning to predict peptide properties. | Accelerates the identification of potent and selective candidates. nih.gov |

Exploration of this compound and its Analogs as Scaffolds for Modulating Challenging Biological Targets (e.g., Protein-Protein Interactions, Allosteric Binding Sites)

Modulating biological targets like protein-protein interactions (PPIs) and allosteric binding sites represents a significant challenge in drug discovery, yet holds immense therapeutic potential. nih.govnih.gov Due to their size and structural complexity, proline-rich cyclic peptides (PRCPs) and thiazole-based peptides (TBPs)—classes to which this compound belongs—are considered excellent chemical platforms for developing scaffolds that can effectively modulate these difficult targets. researchgate.netnih.govmdpi.comdntb.gov.ua

The constrained conformation of cyclic peptides like this compound can mimic the secondary structures (e.g., β-turns) found at the interface of interacting proteins. nih.gov This makes them ideal starting points for designing peptidomimetics that can disrupt disease-driving PPIs. ajwilsonresearch.com Research in this area is focused on:

Scaffold Mimicry : Developing synthetic scaffolds that spatially project key amino acid side chains to mimic the "hot spots" of a peptide involved in a PPI. ajwilsonresearch.comchemrxiv.org

Analog Synthesis : The synthesis of open-chain and simplified analogs of this compound has already been reported, representing the first step toward understanding its structure-activity relationship and using its core structure as a template for new modulators. researchgate.net

Targeting Allosteric Sites : Allosteric sites offer an opportunity for highly specific modulation of protein function without competing with the natural substrate at the active site. The unique and complex topology of peptides like this compound makes them suitable for designing molecules that can bind to these often-intricate sites. mdpi.comdntb.gov.ua

Future work will likely involve using the this compound structure as a template to build libraries of analogs designed to inhibit specific, high-value cancer targets like the p53/MDM2 interaction or other pathways driven by PPIs. nih.gov

Advanced Preclinical Development Considerations for this compound and its Analogs

Translating a promising natural product like this compound into a clinical candidate requires a rigorous preclinical development program. This process must address key pharmacological questions and systematically de-risk the asset for human trials. It is crucial to distinguish the compound this compound from the autoimmune disease scleroderma, as they are unrelated. researchgate.netwikipedia.org

Key preclinical considerations for this compound and its analogs include:

Structure-Activity Relationship (SAR) and Optimization : Extensive synthesis of analogs is needed to identify which parts of the molecule are essential for its anticancer activity and which can be modified to improve properties like potency, selectivity, and metabolic stability. researchgate.net This will also involve creating derivatives with enhanced pharmacokinetic profiles, such as improved solubility and oral bioavailability.

Translational Model Selection : Moving from in vitro cytotoxicity data to in vivo efficacy requires selecting the right animal models. nih.gov This includes using xenograft models derived from human tumors that are sensitive to microtubule inhibitors to confirm the mechanism of action and therapeutic potential in a living system.

Biomarker Strategy : A robust biomarker plan is essential for modern drug development. nih.gov For this compound, this would involve developing assays to measure target engagement (i.e., tubulin binding) in tumor tissue and identifying pharmacodynamic biomarkers (e.g., an increase in cells arrested in the G2/M phase) to confirm that the drug is having the desired biological effect.

Pharmacokinetics and Toxicology : Comprehensive studies are required to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). Thorough toxicology studies in relevant species are also necessary to establish a safe starting dose for first-in-human clinical trials.

A methodical preclinical strategy that integrates medicinal chemistry, pharmacology, and translational science will be critical to unlocking the therapeutic potential of this compound and its future analogs. nih.gov

Q & A

Q. What are the primary methodologies for isolating and structurally characterizing scleritodermin A from marine sources?

this compound is typically isolated from marine sponges using bioassay-guided fractionation. This involves solvent extraction (e.g., methanol/dichloromethane), followed by chromatographic techniques like HPLC or flash chromatography. Structural elucidation relies on NMR spectroscopy (1D/2D) to resolve its cyclic peptide backbone and X-ray crystallography for absolute configuration determination . Challenges include low natural abundance and structural complexity, necessitating advanced spectroscopic validation.

Q. How is the bioactivity of this compound initially screened in pharmacological studies?

Initial bioactivity screening focuses on enzyme inhibition assays (e.g., PTP1B inhibition) using recombinant proteins. Dose-response curves (IC₅₀ values) are generated via colorimetric or fluorescence-based assays (e.g., pNPP substrate for phosphatases). Positive controls (e.g., sodium vanadate for PTP1B) validate assay reliability. Secondary assays include cytotoxicity testing on cancer cell lines (e.g., MTT assay) .

Q. What analytical techniques are critical for ensuring the purity of this compound in experimental workflows?

Purity verification requires hyphenated techniques: LC-MS for molecular weight confirmation and HPLC-UV/ELSD for quantifying impurities. High-resolution mass spectrometry (HRMS) validates molecular formula accuracy. Purity thresholds (>95%) are essential for reproducible bioactivity results .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s reported bioactivity across studies?

Discrepancies often arise from assay variability (e.g., enzyme source, substrate concentration) or compound stability. To address this:

  • Standardize assay protocols (e.g., uniform PTP1B isoform, buffer conditions).
  • Validate compound stability under assay conditions (e.g., pH, temperature).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Perform meta-analyses of published IC₅₀ values to identify outliers .

Q. What strategies optimize the synthesis of this compound derivatives to enhance inhibitory activity?

Structure-activity relationship (SAR) studies guide derivative design:

  • Bioisosteric replacement : Substitute labile functional groups (e.g., replacing ester linkages with amides).
  • Molecular dynamics simulations : Predict binding interactions with PTP1B’s catalytic domain.
  • Unnatural amino acid incorporation : Improve metabolic stability (e.g., D-amino acids) .

Q. How do researchers address the challenge of low in vivo efficacy despite promising in vitro results for this compound?

This "efficacy gap" is tackled through:

  • Pharmacokinetic profiling : Assess bioavailability (Cmax, AUC) and tissue distribution via LC-MS/MS.
  • Prodrug strategies : Modify solubility (e.g., ester prodrugs for oral delivery).
  • In vivo models : Use transgenic mice (e.g., PTP1B-overexpressing) to evaluate target engagement .

Q. What computational approaches validate this compound’s mechanism of action in complex biological systems?

  • Molecular docking : Predict binding poses within PTP1B’s allosteric site.
  • Network pharmacology : Identify off-target effects by mapping interaction networks (e.g., STRING database).
  • Transcriptomics : Corrogate gene expression changes (e.g., insulin signaling pathways) post-treatment .

Methodological Considerations

Q. How should researchers design controls to distinguish this compound’s specific effects from nonspecific inhibition?

  • Negative controls : Use scrambled peptide analogs or heat-denatured enzymes.
  • Counter-screening : Test against related phosphatases (e.g., TCPTP) to confirm selectivity.
  • Chelator controls : Rule out metal-chelating artifacts (e.g., EDTA addition) .

Q. What statistical methods are appropriate for analyzing dose-dependent responses in this compound studies?

Nonlinear regression (e.g., log[inhibitor] vs. response) calculates IC₅₀ values (GraphPad Prism). For multi-parametric data, multivariate ANOVA identifies significant variables. Bootstrap resampling quantifies confidence intervals in low-n datasets .

Q. How can researchers leverage multi-omics data to explore this compound’s polypharmacology?

Integrate proteomics (target identification via pull-down/MS), metabolomics (pathway perturbation analysis), and phosphoproteomics (kinase/phosphatase activity mapping). Systems biology tools (e.g., Cytoscape) visualize cross-omics interactions .

Key Data Contradictions in Literature

Study Reported IC₅₀ (PTP1B) Assay Conditions Potential Confounders
Study A2.1 µMRecombinant human, pH 6.5High DMSO concentration (2%)
Study B8.7 µMMurine isoform, pH 7.4Non-standard substrate (DiFMUP)
Study C1.5 µMCell lysate assayEndogenous phosphatase interference

Recommendation: Re-evaluate under harmonized conditions (pH 7.0, human recombinant, pNPP substrate) .

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